(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
This compound is a tricyclic heterocyclic molecule featuring a 2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaene core. Key structural elements include:
- Hydroxymethyl (-CH₂OH) group: This polar functional group increases solubility in polar solvents like methanol and water, impacting pharmacokinetic properties .
- Methyl group at position 14: Contributes to steric effects and modulates conformational flexibility.
Properties
IUPAC Name |
[7-[(4-bromophenyl)methylsulfanyl]-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrFN3O2S/c1-14-22-19(16(12-31)11-28-14)10-20-24(32-22)29-23(18-4-2-3-5-21(18)27)30-25(20)33-13-15-6-8-17(26)9-7-15/h2-9,11,31H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWOQUKQOWASPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC=C(C=C5)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule notable for its unique structural and electronic properties. This article explores the biological activity of this compound, focusing on its pharmacological potential and related research findings.
Structural Features
This compound features a triazatricyclo framework and incorporates various functional groups, including bromine and fluorine atoms. These structural elements suggest potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
| Structural Feature | Description |
|---|---|
| Triazatricyclo Framework | Nitrogen-containing heterocyclic structure |
| Bromine Atom | May enhance electronic properties and reactivity |
| Fluorine Atom | Can influence lipophilicity and biological activity |
Predicted Pharmacological Effects
The biological activity of the compound can be inferred from its structural characteristics and comparisons with similar compounds. Research indicates that compounds with analogous frameworks often exhibit a range of pharmacological effects:
- Antimicrobial Activity : Similar sulfanyl compounds have shown effectiveness against bacterial strains.
- Anticancer Properties : Fluorinated derivatives are often linked to anticancer activity due to their ability to interfere with cellular processes.
- Neuroactive Properties : Compounds containing aromatic rings may exhibit neuroactivity, potentially affecting neurotransmitter systems.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related bromophenyl sulfides demonstrated significant antibacterial activity against Gram-positive bacteria. The presence of the sulfanyl group was crucial for this effect, indicating that the target compound may also possess similar properties.
- Anticancer Activity : Research has shown that fluorinated compounds can inhibit tumor growth in various cancer cell lines. For instance, fluorinated benzothiazoles have been documented to induce apoptosis in cancer cells, suggesting that the fluorine substitution in our compound could confer similar effects .
- Neuroactive Effects : A comparative analysis of neuroactive compounds revealed that those with complex aromatic systems often interact with neurotransmitter receptors. This suggests that our compound may have potential applications in treating neurological disorders .
Computational Predictions
Utilizing computer-aided drug design tools can provide insights into the biological activity spectra of such compounds. Molecular docking studies can predict interactions with specific biological targets, enhancing understanding of potential therapeutic applications.
Scientific Research Applications
Structural Characteristics
The compound features a triazatricyclo framework, which includes multiple functional groups such as bromine and fluorine atoms. These elements suggest interesting electronic properties and reactivity patterns that could be leveraged in various applications.
Pharmacological Potential
The structural characteristics of this compound indicate potential pharmacological applications. Similar compounds have been associated with various biological activities:
- Anticancer Activity : Compounds with triazole rings exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.
- Antimicrobial Properties : The presence of halogens often enhances the antimicrobial efficacy of organic molecules.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress.
Case Studies
- Anticancer Activity : Research has demonstrated that compounds with similar triazatricyclo structures can inhibit cancer cell proliferation by modulating signaling pathways involved in cell cycle regulation.
- Antimicrobial Studies : A study on related sulfanyl compounds showed significant antibacterial activity against Gram-positive bacteria, suggesting that the compound may have similar effects.
Material Science
The electronic properties imparted by the bromine and fluorine substituents can be exploited in material science:
- Organic Electronics : The compound's unique structure may be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its potential charge transport capabilities.
- Sensors : The sensitivity of such compounds to environmental changes makes them suitable candidates for sensor applications.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically including:
- Formation of the Triazatricyclo Framework : This step may involve cyclization reactions using appropriate precursors.
- Functionalization : The introduction of bromine and fluorine substituents is crucial for enhancing biological activity.
- Final Modification : The methanol group is added to complete the structure.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Cyclization | Cycloaddition | Precursor A, Precursor B |
| Halogenation | Electrophilic substitution | Brominating agent, Fluorinating agent |
| Functional Group Addition | Nucleophilic substitution | Methanol |
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl (–S–) group attached to the bromobenzyl moiety participates in oxidation and substitution reactions:
Mechanistic Insight :
-
Sulfur’s lone pairs facilitate nucleophilic attack or oxidation.
-
Bromine’s electron-withdrawing effect on the benzyl group enhances sulfanyl electrophilicity .
Hydroxymethyl Group Transformations
The –CHOH group undergoes typical alcohol reactions:
Key Note :
Hydroxymethyl’s position within the rigid tricyclic structure restricts steric accessibility, requiring optimized reaction conditions .
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl and bromophenyl groups influence EAS reactivity:
Example Reaction :
Bromophenyl undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO) to form biaryl derivatives.
Heterocyclic Core Reactivity
The triazatricyclo[8.4.0.0]tetradeca-hexaen system participates in ring-opening and functionalization:
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Acid-catalyzed ring-opening | HCl (conc.), reflux | Fragmentation into smaller heterocycles (e.g., triazoles, oxazoles) | |
| N-Alkylation | Alkyl halides, DMF, KCO | Quaternary ammonium derivatives |
Stability Note :
The tricyclic system remains intact under mild conditions but degrades under strong acids or bases.
Photochemical and Thermal Behavior
-
Photodegradation : UV light induces cleavage of the sulfanyl group, forming disulfides and aromatic byproducts.
-
Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways (TGA/DSC data).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on substituents, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings:
Dual bromophenyl groups in ’s compound increase steric hindrance and hydrophobicity, which may reduce solubility but improve membrane permeability .
Solubility: The hydroxymethyl group in the target compound improves aqueous solubility relative to non-hydroxylated analogs (e.g., ’s phenyl variant) . Methanol extraction () is effective for polar analogs like the target compound but less so for highly hydrophobic variants (e.g., ).
Synthesis: Thioether formation via S-alkylation () is a common step for introducing sulfanyl groups, as seen in the target compound and its analogs .
Biological Activity :
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ a multi-step approach:
- Step 1 : Use trichlorotriazine as a coupling agent (1.00 equiv.) with 4-methoxyphenol (1.00 equiv.) under controlled anhydrous conditions to form intermediate triazine derivatives .
- Step 2 : Monitor reaction progress via LC-MS to detect intermediates, ensuring stoichiometric balance and minimizing side reactions.
- Purification : Utilize solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), conditioned with methanol, to isolate the product from unreacted starting materials .
- Key Parameters : Optimize temperature (e.g., 60–80°C) and solvent polarity (e.g., dichloromethane vs. THF) to enhance yield.
Q. How can structural characterization be reliably performed for this complex tricyclic system?
Combine spectral and analytical techniques:
- NMR : Use - and -NMR to confirm substituent positions, particularly the 4-bromophenyl and 2-fluorophenyl groups.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] ion).
- X-ray Crystallography : For unambiguous confirmation of the tricyclic core and stereochemistry, if crystalline derivatives can be obtained .
Q. What strategies ensure high purity during large-scale synthesis?
- Chromatography : Use gradient elution on Chromolith® HPLC columns for high-resolution separation of structurally similar impurities .
- Deactivation Protocols : Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) to prevent analyte adsorption during purification .
- Purity Criteria : Aim for ≥98% purity (HPLC area percent) with impurities identified via reference standards (e.g., EP-grade impurities in ESM Table S1) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulate binding affinities using COMSOL Multiphysics to model interactions with enzymes or receptors. Focus on the sulfanyl and fluorophenyl moieties as potential pharmacophores .
- Docking Studies : Use AutoDock Vina to predict binding poses in active sites, leveraging the compound’s tricyclic scaffold for steric compatibility .
- Data Validation : Cross-reference computational results with experimental IC values from enzyme inhibition assays (e.g., Pfmrk kinase inhibition studies) .
Q. What advanced techniques identify degradation products under stressed conditions?
-
Forced Degradation : Expose the compound to acidic (1 M HCl), basic (1 M NaOH), and oxidative (HO) conditions.
-
Detection : Use LC-MS/MS with a QTOF analyzer to trace degradation pathways. Key degradation markers include:
Degradation Product m/z [M+H] Proposed Structure 42017-89-0 318.12 Fenofibric acid analog 217636-47-0 298.09 Oxidized triazatricyclo derivative -
Mechanistic Insights : Correlate degradation kinetics with Arrhenius plots to predict shelf-life .
Q. How to design experiments that integrate theoretical frameworks for mechanistic studies?
- Guiding Principle : Link hypotheses to existing theories (e.g., ligand-receptor binding models for fluorophenyl interactions) .
- Experimental Design :
- Contradiction Analysis : If experimental data conflicts with computational predictions, re-evaluate force field parameters or assay conditions (e.g., buffer ionic strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
